molecular formula C13H11NO6S B587843 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid CAS No. 123855-55-0

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid

Cat. No.: B587843
CAS No.: 123855-55-0
M. Wt: 309.292
InChI Key: DNKPBQVNNBANEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid involves its interaction with molecular targets such as histamine H2-receptors. The compound acts as an intermediate in the synthesis of histamine H2-receptor antagonists, which block the action of histamine on these receptors, thereby reducing gastric acid secretion . The specific pathways and molecular targets involved in its action are still under investigation.

Comparison with Similar Compounds

4-Nitrophenyl 2-(furfurylsulfinyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties .

Properties

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-2-(4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c15-13(16)12(21(19)8-11-2-1-7-20-11)9-3-5-10(6-4-9)14(17)18/h1-7,12H,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKPBQVNNBANEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721397
Record name [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123855-55-0
Record name [(Furan-2-yl)methanesulfinyl](4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the spatial arrangement of the aromatic rings in 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate?

A1: The two aromatic rings within the molecule of 3-Hydroxy-4-nitrophenyl 4-toluenesulfonate are not coplanar. They are twisted relative to each other, forming a dihedral angle of 48.8 degrees []. This non-planar arrangement could have implications for the molecule's interactions with other molecules and its overall chemical behavior.

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